rac-(1R,2R)-2-fluorocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-fluorocyclohexan-1-ol is a chiral compound with significant interest in various fields of research and industry. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a cyclohexane ring, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-fluorocyclohexan-1-ol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexene oxide with hydrogen fluoride in the presence of a catalyst to yield the desired fluorohydrin. The reaction conditions often include low temperatures and controlled addition of reagents to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom, yielding cyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-fluorocyclohexanone.
Reduction: Formation of cyclohexanol.
Substitution: Formation of 2-aminocyclohexanol or 2-iodocyclohexanol.
Scientific Research Applications
rac-(1R,2R)-2-fluorocyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-azidocyclohexan-1-ol: Similar structure but with an azido group instead of a fluorine atom.
rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: Contains an isopropoxycarbonyl group and a carboxylic acid group instead of a hydroxyl group.
Uniqueness
rac-(1R,2R)-2-fluorocyclohexan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
14365-32-3 |
---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.